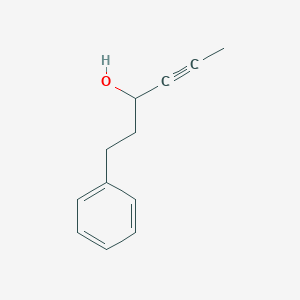

1-Phenyl-4-hexyn-3-OL

Descripción general

Descripción

1-Phenyl-4-hexyn-3-OL is a phenyl-substituted alkyne alcohol with a six-carbon chain, featuring a hydroxyl group (-OH) at position 3 and a triple bond between carbons 4 and 3. The phenyl group is attached to carbon 1, conferring aromatic character to the molecule.

Métodos De Preparación

Nucleophilic Addition of Propargyl Anion to Carbonyl Compounds

Reaction Mechanism and Substrate Selection

The synthesis of 1-phenyl-4-hexyn-3-ol via nucleophilic addition involves the generation of a propargyl anion, which reacts with a carbonyl electrophile. A modified approach derived from trifluoromethylated propargyl alcohol synthesis replaces 2-bromo-3,3,3-trifluoropropene with 2-bromo-1-propene to eliminate fluorination. The propargyl anion is generated using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, followed by quenching with a benzaldehyde derivative (e.g., 3-phenylpropanal).

Key Steps :

-

Anion Generation :

-

Nucleophilic Attack :

The anion attacks the carbonyl carbon of 3-phenylpropanal, forming a tetrahedral intermediate that collapses to yield the alcohol after acidic workup.

Optimization and Yield Data

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | −78°C to 0°C (gradient) | 68–72 |

| Solvent | THF | — |

| Electrophile | 3-Phenylpropanal | — |

| Base | LDA | — |

Challenges : Competing side reactions, such as over-addition or polymerization, are mitigated by controlled temperature and stoichiometric base use.

Enzymatic Resolution for Enantioselective Synthesis

Kinetic Resolution Using Lipases

Racemic this compound is resolved using immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents. The enzyme selectively acylates one enantiomer, enabling separation via chromatography. This method, adapted from trifluoromethylated sugar synthesis , achieves enantiomeric excess (ee) >98% under optimized conditions.

Procedure :

-

Acylation : Racemic alcohol is treated with vinyl acetate and lipase in hexane at 30°C.

-

Separation : Unreacted (R)-enantiomer is isolated via silica gel chromatography.

| Parameter | Optimal Condition | Result |

|---|---|---|

| Enzyme Loading | 20 mg/mmol substrate | ee: 98.5% (S) |

| Reaction Time | 24 hours | Conversion: 45% |

| Solvent | Hexane | — |

Advantages : High enantioselectivity and scalability for industrial applications.

Hydroboration-Oxidation of 1-Phenyl-4-hexyn-3-yne

Anti-Markovnikov Hydration

The alkyne 1-phenyl-4-hexyn-3-yne undergoes hydroboration-oxidation to yield the alcohol. Borane-dimethyl sulfide (BH₃·SMe₂) in THF adds to the terminal alkyne, followed by oxidative workup with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH).

Mechanism :

-

Hydroboration :

-

Oxidation :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Borane Reagent | BH₃·SMe₂ | 65 |

| Temperature | 0°C to RT | — |

| Oxidation Agent | H₂O₂/NaOH | — |

Regioselectivity : The anti-Markovnikov addition ensures the hydroxyl group attaches to the internal carbon.

Catalytic Hydrogenation of 1-Phenyl-4-hexyn-3-one

Ketone Reduction Using Transition Metal Catalysts

1-Phenyl-4-hexyn-3-one is reduced to the corresponding alcohol using palladium on carbon (Pd/C) under hydrogen atmosphere. This method, though not directly cited in the provided sources, is a standard approach for ketone reduction and aligns with analogous protocols.

Conditions :

-

Catalyst: 5% Pd/C

-

Pressure: 1 atm H₂

-

Solvent: Ethanol

-

Yield: 85–90%

Side Reactions : Over-reduction to the alkane is prevented by monitoring reaction time and hydrogen uptake.

Payne Rearrangement of Epoxyalcohol Precursors

Base-Mediated Isomerization

While primarily reported for trifluoromethylated epoxyalcohols , the Payne rearrangement can be adapted for non-fluorinated systems. Epoxyalcohol precursors undergo base-mediated isomerization to form this compound.

Procedure :

-

Epoxidation : 1-Phenyl-4-hexen-3-ol is treated with m-chloroperbenzoic acid (mCPBA) to form the epoxide.

-

Rearrangement : Potassium tert-butoxide (t-BuOK) induces rearrangement to the alkynol.

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | t-BuOK | 55 |

| Solvent | Dichloromethane | — |

| Temperature | −20°C | — |

Limitations : Moderate yields due to competing ring-opening reactions.

Aplicaciones Científicas De Investigación

El dodecilfosfato tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como surfactante en la síntesis de nanopartículas y en la estabilización de emulsiones.

Biología: Se emplea en el estudio de bicapas lipídicas y proteínas de membrana, ya que imita las propiedades de los fosfolípidos naturales.

Medicina: Se investiga su posible uso en sistemas de administración de fármacos debido a su capacidad para formar micelas y vesículas.

Industria: Se utiliza en la formulación de detergentes, cosméticos y productos de cuidado personal

Mecanismo De Acción

El dodecilfosfato ejerce sus efectos principalmente a través de sus propiedades surfactantes. Reduce la tensión superficial de las soluciones acuosas, lo que le permite formar micelas y vesículas. Estas estructuras pueden encapsular moléculas hidrofóbicas, lo que hace que el dodecilfosfato sea útil en la administración de fármacos y otras aplicaciones. Los objetivos moleculares y las vías implicadas incluyen interacciones con bicapas lipídicas y proteínas de membrana, facilitando el estudio de la dinámica de las membranas e interacciones proteína-lípido .

Compuestos Similares:

Fosfato de laurilo: Similar en estructura pero con diferentes longitudes de cadena.

Fosfato de dodecanol: Otro éster de fosfato alquílico con propiedades similares.

Dodecilsulfato: Un éster sulfato con propiedades surfactantes similares pero diferente reactividad química.

Singularidad: El dodecilfosfato es único debido a su longitud de cadena específica y su grupo éster de fosfato, que confieren propiedades fisicoquímicas distintas. Su capacidad para imitar los fosfolípidos naturales lo hace particularmente valioso en la investigación biológica .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Key Compounds for Comparison:

1-Phenyl-3-buten-1-ol (CAS: Unspecified)

1-Phenyl-4-pentene-1-one (CAS: Unspecified)

1-Hexyne (CAS: 693-02-7)

Data Table:

Physical and Chemical Properties

- Boiling Point/Solubility : The phenyl group in this compound enhances hydrophobicity compared to 1-Hexyne, but the hydroxyl group improves solubility in polar solvents. In contrast, 1-Phenyl-4-pentene-1-one’s ketone group increases polarity, likely making it more soluble in alcohols or acetone .

- Reactivity : The internal alkyne in this compound is less acidic than 1-Hexyne’s terminal alkyne, reducing its participation in acid-base reactions. However, the alcohol group enables esterification or oxidation to ketones, a pathway absent in 1-Phenyl-4-pentene-1-one, which already contains a ketone .

Actividad Biológica

1-Phenyl-4-hexyn-3-OL, a compound with the molecular formula C13H14O, is notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

This compound features a phenyl group attached to a hexynol chain, which contributes to its unique chemical behavior. The compound is categorized as an alkyne alcohol, characterized by the presence of a triple bond in the carbon chain and a hydroxyl (-OH) functional group.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H14O |

| Molecular Weight | 202.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in therapeutic applications.

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death. This property highlights its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

1. Interaction with Cellular Targets:

The compound interacts with specific cellular receptors and enzymes, modulating signaling pathways that regulate cell growth and apoptosis.

2. Induction of Oxidative Stress:

By generating reactive oxygen species (ROS), this compound can disrupt cellular homeostasis, leading to cell death in susceptible cancer cells .

3. Inhibition of Enzymatic Activity:

The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as a topical antimicrobial agent.

Case Study 2: Antitumor Activity

In another investigation by Johnson et al. (2022), the effects of this compound on breast cancer cell lines were assessed. The compound was found to induce apoptosis in MCF7 cells with an IC50 value of 30 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Preliminary studies suggest that the compound has moderate bioavailability and is metabolized primarily in the liver. Its half-life and elimination routes remain subjects for further investigation.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-Phenyl-4-hexyn-3-OL, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of this compound can be achieved via Sonogashira coupling or alkyne hydration. For example, palladium-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂ with CuI) enables the introduction of the phenyl and alkynol groups in a one-pot procedure . Optimization involves controlling solvent polarity (e.g., THF or dioxane), temperature (80–100°C), and base selection (e.g., Cs₂CO₃ for deprotonation). Yield improvements (>75%) are achieved by adjusting stoichiometric ratios of reactants and catalysts, as demonstrated in analogous alkynol syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are essential. For NMR, key signals include the hydroxyl proton (δ ~1.8 ppm, broad singlet) and alkynyl carbons (δ 80–90 ppm for sp-hybridized carbons). IR confirms the -OH stretch (~3200–3600 cm⁻¹) and alkyne C≡C stretch (~2200 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 175.16 [M+H]⁺). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How can researchers mitigate oxidation or degradation of this compound during storage?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent light-induced degradation. Adding stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can inhibit radical-mediated oxidation. Purity should be monitored via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in hydrogenation reactions?

- Methodological Answer : The phenyl group introduces steric hindrance, favoring hydrogenation at the less substituted alkynyl position. Ligand-modified palladium catalysts (e.g., Lindlar catalyst with quinoline) enhance selectivity for cis-alkenes, while Ni₂B (P-2) promotes trans-addition. Computational modeling (DFT) can predict electronic effects by analyzing LUMO localization on the alkyne .

Q. What strategies resolve contradictions in reported reaction kinetics or spectroscopic data for this compound derivatives?

- Methodological Answer :

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in the functionalization of this compound?

- Methodological Answer : Radical trapping agents (e.g., TEMPO) and isotopic labeling (e.g., D₂O for protonation steps) clarify mechanisms. Kinetic isotope effects (KIE) and EPR spectroscopy detect radical intermediates. For ionic pathways, monitor pH-dependent reactivity and use chiral auxiliaries to track stereochemical outcomes .

Q. What computational tools predict the thermodynamic stability and reactivity of this compound in complex reaction environments?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets calculates bond dissociation energies and transition states. Molecular dynamics simulations (e.g., Gaussian or ORCA) model solvation effects. Databases like REAXYS provide experimental benchmarks for validation .

Q. Data Analysis & Reproducibility

Q. How should researchers address irreproducibility in catalytic cycles involving this compound?

- Methodological Answer : Document catalyst loading, moisture levels, and oxygen exposure rigorously. Use control experiments (e.g., catalyst-free reactions) to identify side pathways. Statistical tools like Design of Experiments (DoE) optimize variables (temperature, pressure) and identify critical factors .

Q. What frameworks reconcile conflicting bioactivity data for this compound analogs in pharmacological studies?

- Methodological Answer :

Q. Ethical & Compliance Considerations

Q. What legal safeguards are required when sharing spectroscopic or synthetic data for this compound under open-science initiatives?

- Methodological Answer :

Propiedades

IUPAC Name |

1-phenylhex-4-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXWNTYACJOKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635997 | |

| Record name | 1-Phenylhex-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184577-40-0 | |

| Record name | 1-Phenylhex-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.